8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a brominated derivative of 3,4-dihydroquinolin-2(1H)-one, characterized by the presence of a bromine atom at the eighth position and a fluorine atom at the seventh position of the quinoline ring. This compound has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 226.07 g/mol. The presence of halogen substituents (bromine and fluorine) significantly influences its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
These reactions are typically conducted in organic solvents like dichloromethane or acetonitrile under controlled conditions to optimize yield and purity.
Research indicates that 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens and cancer cell lines. Studies have shown that compounds within this class can modulate enzyme activities and receptor interactions critical for their therapeutic effects .
The mechanism of action is often linked to its ability to bind to specific enzymes or receptors, which may inhibit their activity or alter signaling pathways within cells. This binding affinity is likely enhanced by the unique electronic and steric properties imparted by the halogen substituents.
The synthesis of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves:
These processes are generally conducted in organic solvents to maintain reaction efficiency and product purity. Industrial methods may utilize continuous flow reactors to enhance safety and scalability during large-scale production.
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one has diverse applications across various fields:
Interaction studies involving 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one focus on its binding affinity with biological targets. Techniques such as molecular docking, surface plasmon resonance, and enzyme inhibition assays are commonly employed to investigate these interactions. Understanding its mechanism of action is crucial for optimizing its therapeutic potential and elucidating its pharmacological profile.
Several compounds share structural similarities with 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,4-Dihydroquinolin-2(1H)-one | Non-brominated parent compound | Moderate antimicrobial | Lacks halogen substitutions |
| 8-Chloro-3,4-dihydroquinolin-2(1H)-one | Chlorinated analogue | Varies | Different halogen combination |
| 8-Methyl-3,4-dihydroquinolin-2(1H)-one | Methylated derivative | Altered biological activity | Methyl group influences properties |
| 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one | Bromine at the seventh position | Antimicrobial | Different halogen positioning |
Uniqueness: The uniqueness of 8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one lies in the specific combination of bromine and fluorine substituents on the quinoline core structure. These substitutions enhance both its reactivity and biological activity compared to similar compounds. Further research is necessary to fully understand its potential applications and mechanisms of action in biological systems.
The discovery of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one aligns with broader trends in medicinal chemistry to optimize heterocyclic scaffolds for therapeutic applications. While its exact discovery timeline remains undocumented, its structural analogs emerged prominently in the early 21st century during efforts to develop kinase inhibitors and neuromodulatory agents. The compound’s design leverages halogenation strategies, where bromine and fluorine are introduced to enhance electrophilicity and metabolic stability—a methodology refined in the 2010s for nitrogen-containing heterocycles.
Early synthetic routes to dihydroquinolinones focused on Friedländer annulation and transition-metal-catalyzed cyclization. However, modern approaches, such as the one-pot sequential synthesis described by ACS Omega (2024), highlight efficient pathways to functionalized dihydroquinolinones using deep eutectic solvents and oxidative conditions. These advancements likely influenced the development of 8-bromo-7-fluoro derivatives by enabling precise regioselective halogenation.
Dihydroquinolinones occupy a critical niche in heterocyclic chemistry due to their balanced aromaticity and saturation, which confer favorable pharmacokinetic properties. The incorporation of bromine at position 8 and fluorine at position 7 in this compound exemplifies two key principles:
These features make the compound a valuable scaffold for drug discovery, particularly in targeting enzymes with hydrophobic active sites.
8-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one represents a halogenated derivative of the dihydroquinolinone structural framework, characterized by a bicyclic system containing a six-membered benzene ring fused to a partially saturated six-membered lactam ring [1] [2]. The compound exhibits the molecular formula C₉H₇BrFNO with a molecular weight of 244.063 g/mol, incorporating both bromine and fluorine substituents at the 8- and 7-positions respectively of the quinoline core structure [3] [4].
The molecular geometry of this compound is dominated by the dihydroquinolinone framework, which features a planar aromatic benzene ring system fused to a non-planar saturated heterocyclic ring containing the lactam functionality [5]. Crystallographic studies of related dihydroquinolinone structures reveal that the saturated portion of the molecule typically adopts a screw-boat conformation, with puckering parameters indicating significant deviation from planarity [5]. The presence of the carbonyl group at position 2 creates a rigid lactam structure that constrains the overall molecular conformation [1].
| Geometric Parameter | Value | Reference Range |
|---|---|---|
| Molecular Weight | 244.063 g/mol | - |
| Heavy Atoms | 13 | - |
| Aromatic Rings | 1 | - |
| Rotatable Bonds | 0 | - |
| Topological Polar Surface Area | 29.10 Ų | - |
The halogen substituents significantly influence the electronic distribution and steric environment within the molecule [6]. The carbon-bromine bond length in similar brominated quinoline derivatives typically ranges from 1.87 to 1.91 Å, while carbon-fluorine bonds exhibit shorter distances of approximately 1.35 to 1.38 Å [7]. These bond length variations reflect the different atomic radii and electronegativity values of the halogen atoms, with fluorine being smaller and more electronegative than bromine [6].
Intermolecular interactions in the crystalline state are expected to include hydrogen bonding involving the lactam nitrogen-hydrogen functionality with carbonyl oxygen atoms of adjacent molecules [8] [5]. Additionally, halogen-halogen contacts may contribute to crystal packing stabilization, particularly involving the bromine atom which can participate in dispersive interactions with neighboring molecules [7].
The nuclear magnetic resonance spectroscopic characterization of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one provides detailed insights into the molecular structure and electronic environment of individual atoms within the compound [9] [10]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signal patterns that reflect the unique chemical environments created by the halogen substitutions and lactam functionality [4] [11].
The lactam proton appears as a broad singlet in the downfield region, typically observed between 9.0 and 10.5 ppm, consistent with similar dihydroquinolinone derivatives [4] [11]. This chemical shift reflects the deshielding effect of the carbonyl group and the hydrogen bonding interactions that characterize amide protons in lactam systems [9]. The aromatic protons in the benzene ring system exhibit chemical shifts in the range of 6.5 to 7.5 ppm, with the specific values influenced by the electron-withdrawing effects of the bromine and fluorine substituents [10] [11].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Lactam N-H | 9.0 - 10.5 | Broad singlet | 1H |
| Aromatic H-5 | 6.5 - 7.0 | Doublet | 1H |
| Aromatic H-6 | 7.0 - 7.5 | Doublet | 1H |
| CH₂ (position 3) | 2.4 - 2.8 | Triplet | 2H |
| CH₂ (position 4) | 2.8 - 3.2 | Triplet | 2H |
The methylene protons at positions 3 and 4 of the dihydroquinoline ring appear as characteristic triplets in the aliphatic region, typically between 2.4 and 3.2 ppm [4] [11]. These signals demonstrate the expected coupling patterns arising from the adjacent methylene groups, with coupling constants reflecting the chair-like conformation of the saturated ring portion [10].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carbonyl carbon appearing at approximately 170 ppm, characteristic of lactam carbonyls in quinolinone systems [4] [9]. The aromatic carbons exhibit chemical shifts between 110 and 150 ppm, with the carbon atoms bearing halogen substituents showing characteristic downfield shifts due to the electron-withdrawing nature of these substituents [10] [11].
Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy offers additional structural confirmation, with the aromatic fluorine typically resonating between -110 and -130 ppm [4] [11]. This chemical shift range is characteristic of fluorine atoms directly attached to aromatic carbon atoms in electron-deficient heterocyclic systems [12].
Infrared spectroscopy provides valuable information regarding the functional groups present in 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one through characteristic vibrational frequencies [13] [14]. The lactam carbonyl stretch represents the most prominent feature in the infrared spectrum, typically appearing at approximately 1670 cm⁻¹ [13] [6]. This frequency is characteristic of six-membered lactam rings and reflects the partial double-bond character of the carbon-nitrogen bond in the resonance-stabilized amide system [14].
The nitrogen-hydrogen stretch of the lactam functionality appears as a broad absorption band in the range of 3200 to 3400 cm⁻¹, often exhibiting multiple components due to hydrogen bonding interactions in the solid state [13] [6]. The carbon-fluorine stretching vibration manifests as an intense absorption between 1200 and 1300 cm⁻¹, reflecting the high bond polarity and strength of the aromatic carbon-fluorine bond [6] [15].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3200 - 3400 | Medium-Strong | Lactam N-H |
| C=O stretch | ~1670 | Strong | Lactam carbonyl |
| C=C stretch (aromatic) | 1580 - 1620 | Medium | Aromatic ring |
| C-F stretch | 1200 - 1300 | Strong | Aromatic C-F |
| C-H bending | 1400 - 1500 | Medium | CH₂ deformation |
| Ring breathing | 1000 - 1100 | Medium | Quinoline ring |
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1580 and 1620 cm⁻¹, with the specific frequencies influenced by the electron-withdrawing halogen substituents [13] [14]. The methylene carbon-hydrogen bending modes contribute to the spectral complexity in the 1400 to 1500 cm⁻¹ region, providing additional structural confirmation [6].
Mass spectrometric analysis of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one exhibits the characteristic isotope pattern associated with bromine-containing compounds [16]. The molecular ion peak appears at m/z 244 for the ⁷⁹Br isotope and m/z 246 for the ⁸¹Br isotope, with the expected 1:1 intensity ratio reflecting the natural abundance of bromine isotopes [16]. The base peak in electron ionization mass spectrometry typically corresponds to fragmentation patterns involving loss of halogen atoms or formation of stable aromatic cation radicals [16].
Fragmentation pathways in quinoline derivatives often involve initial loss of halogen substituents, followed by ring contraction processes and elimination of neutral species such as carbon monoxide from the lactam functionality [16]. High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula and enabling differentiation from structural isomers with identical nominal masses [16].
The tautomeric behavior of 8-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one involves potential equilibrium between the lactam (keto) form and the corresponding hydroxyl (enol) tautomer [2] [17]. Theoretical calculations using density functional theory methods indicate that quinolinone derivatives generally favor the lactam tautomer over the hydroxyquinoline form by significant energy margins, typically ranging from 25 to 40 kJ/mol [2] [17].
The stability of the lactam tautomer arises from several factors including the resonance stabilization provided by the amide functionality, the aromatic character of the benzene ring system, and the favorable hydrogen bonding patterns available in the crystalline state [2] [17]. Matrix isolation studies of related quinolinone compounds demonstrate that the lactam form predominates even in the gas phase, indicating intrinsic thermodynamic preference rather than solid-state stabilization effects [17].
| Tautomeric Form | Relative Energy (kJ/mol) | Predominant State | Aromaticity Index |
|---|---|---|---|
| Lactam (keto) | 0 (reference) | Solid state, solution | High |
| Enol (hydroxy) | +27 to +38 | Minor equilibrium | Reduced |
Computational aromaticity analyses reveal that the lactam tautomer maintains full aromatic character in both ring systems, while the enol form exhibits reduced aromaticity in the nitrogen-containing ring due to disruption of the conjugated π-electron system [2] [17]. This electronic factor contributes significantly to the energetic preference for the lactam structure [17].
Conformational dynamics in the dihydroquinolinone system primarily involve the flexibility of the saturated six-membered ring containing the lactam functionality [5]. The ring adopts a screw-boat conformation characterized by puckering parameters that indicate significant deviation from planarity, with the nitrogen and carbon atoms at positions 1 and 4 displaced from the mean plane of the remaining ring atoms [5].
The presence of halogen substituents introduces additional steric constraints that influence the preferred conformations and rotational barriers around specific bonds [8]. The electronic effects of the electron-withdrawing bromine and fluorine atoms modify the electron density distribution within the aromatic system, potentially affecting the tautomeric equilibrium position and the kinetics of interconversion processes [2] [6].
The strategic introduction of bromine and fluorine substituents into the quinolinone framework represents a critical aspect of synthetic methodology development. Sequential electrophilic halogenation has emerged as the predominant approach, utilizing reagents such as N-bromosuccinimide (NBS), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), and bis(4-fluorophenyl)iodonium tetrafluoroborate (PIFA) for selective functionalization [1] [2]. The regioselectivity observed in these transformations demonstrates remarkable precision, with chlorination and bromination at the C5 position achieving yields ranging from 75-99% under optimized conditions [1].
Direct bromination and fluorination methodologies have been extensively investigated using trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) systems. These protocols operate under mild conditions at room temperature in acetonitrile, delivering exceptional regioselectivity for C5-halogenation with yields consistently exceeding 85% [1]. The mechanistic pathway involves the formation of a cationic halogenating species that demonstrates preferential attack at the electron-rich C5 position of the quinoline ring system.
Nucleophilic fluorine substitution represents an alternative strategy employing triethylamine trishydrofluoride (Et₃N·3HF) in combination with silver fluoride (AgF) and potassium phosphate (K₃PO₄). This methodology achieves fluorine-bromine exchange reactions with yields ranging from 40-92%, depending on substrate substitution patterns [3]. The reaction proceeds through both SN1 and SN2 pathways, with stereochemical outcomes dependent on the specific conditions employed.
Metal-free regioselective halogenation using phenyliodonium diacetate (PIDA) and potassium halide salts offers environmentally benign alternatives for halogen introduction. These transformations proceed in water or organic solvents at room temperature, achieving C3-selective halogenation with yields of 67-91% [2]. The methodology demonstrates exceptional functional group tolerance and can be scaled to gram quantities without yield deterioration.
| Method | Reagents | Conditions | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| Sequential Electrophilic Halogenation | NBS/DCDMH, Selectfluor, PIFA | RT-80°C, MeCN/DME | 75-99 | High (C5/C7) |
| Direct Bromination/Fluorination | TCCA, TBCA, AgF/Et₃N·3HF | RT, open air, acetonitrile | 85-97 | Excellent (C5) |
| Nucleophilic Fluorine Substitution | Et₃N·3HF, AgF, K₃PO₄ | 80°C, acetonitrile | 40-92 | Moderate |
| Metal-Free Regioselective Halogenation | PIFA/PIDA, KBr/KCl | RT, H₂O/organic solvents | 67-91 | High (C3) |
| Cross-Coupling Approaches | Pd/Cu catalysts, halide sources | 80-120°C, various solvents | 52-88 | Variable |
The construction of the 3,4-dihydroquinolin-2(1H)-one core structure requires sophisticated cyclization methodologies that can accommodate subsequent halogenation strategies. Friedel-Crafts acylation remains the most widely employed approach, utilizing aniline derivatives and acid chlorides in the presence of Lewis acidic catalysts such as aluminum trichloride (AlCl₃) [4]. These transformations typically require elevated temperatures (80-150°C) and deliver moderate to good yields (60-85%) with excellent scalability characteristics.
Ring-closing carbonyl-olefin metathesis (RCCOM) represents an innovative approach developed by Lambert and coworkers, employing N-prenyl-2-aminobenzaldehydes as substrates with hydrazine tris(trifluoroacetate) as catalyst [5] [6]. The methodology operates under mild conditions (80°C in isopropanol) and demonstrates remarkable functional group tolerance. Mechanistic studies reveal that cycloreversion proceeds more readily than the corresponding oxygen-containing substrates, enabling efficient dihydroquinoline formation with yields of 59-75% [6].
Cascade cyclization via aryne intermediates provides rapid access to dihydroquinolinone derivatives through unprecedented transformations. This methodology employs o-silylaryl triflates and pyrazolidinones under basic conditions (CsF in DMF at 100°C), achieving yields of 65-89% through a complex sequence involving aryne formation, addition, N-N bond cleavage, and intramolecular cyclization [7]. The products demonstrate significant antiproliferative activity against human cancer cell lines, highlighting the biological relevance of this synthetic approach.
Electrophilic arene amination catalyzed by aryl iodides represents a modern alternative for quinolinone synthesis. β-Aryl N-hydroxyacrylamides undergo cyclization in the presence of PIFA as oxidant, delivering 2-quinolone derivatives with yields ranging from 56-99% [8]. The methodology demonstrates exceptional regioselectivity and functional group tolerance, with mechanistic studies confirming the essential roles of both aryl iodide catalyst and oxidant in the C(sp²)-N bond formation process.
Reductive cyclization of o-nitrobenzoyl ketones provides versatile access to 4-quinolone frameworks through zinc-mediated reduction or transfer hydrogenation conditions. This approach utilizes zinc in acetic acid or palladium on carbon with ammonium formate, achieving yields of 70-93% across diverse substrate classes [9]. The methodology addresses chemoselectivity challenges through extended reaction times, ensuring complete reduction of N-hydroxylamine intermediates to the desired quinolone products.
| Cyclization Method | Starting Materials | Key Reagents | Temperature (°C) | Yield Range (%) | Advantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Aniline derivatives, acid chlorides | AlCl₃, Lewis acids | 80-150 | 60-85 | Simple, scalable |
| Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) | N-prenyl-2-aminobenzaldehydes | Hydrazine·3TFA, iPrOH | 80 | 59-75 | Mild conditions, functional group tolerance |
| Cascade Cyclization via Arynes | o-silylaryl triflates, pyrazolidinones | CsF, DMF | 100 | 65-89 | One-pot, broad scope |
| Electrophilic Arene Amination | β-aryl N-hydroxyacrylamides | Aryl iodides, PIFA | 80 | 56-99 | High regioselectivity |
| Reductive Cyclization | o-nitrobenzoyl ketones | Zn/AcOH, Pd/C, HCOONH₄ | RT-110 | 70-93 | Good yields, versatile |
The development of environmentally sustainable synthetic methodologies for quinolinone synthesis has witnessed remarkable advancement through innovative catalytic systems and green chemistry principles. Nanocatalyst systems have emerged as particularly promising platforms, with magnetic EDTA-coated copper iodide nanocomposites (Fe₃O₄@EDTA/CuI) demonstrating exceptional catalytic efficiency [10]. These systems achieve yields of 85-95% while maintaining recyclability through six successive cycles with minimal copper leaching (<2.12 ppm) and iron leaching (<0.06 ppm) [10].
Cobalt-based nanocatalysts supported on graphitic carbon nitride (Co@g-C₃N₄) provide alternative platforms for quinoline synthesis from 2-aminobenzyl alcohols and ketones. These transformations proceed under optimized conditions using sodium hydroxide as additive in toluene at 135°C for 24 hours, achieving yields of 57-87% with excellent substrate scope [11]. The catalytic system demonstrates superior performance with electron-donating substituents and maintains activity through six recycling iterations.
Deep eutectic solvents (DES) represent revolutionary green alternatives to conventional organic solvents in quinoline synthesis. Choline chloride-based systems, particularly ChCl:PTSA (1:1) combinations, enable sequential dehydrogenation, cyclization, and oxidation processes under environmentally benign conditions [12]. These methodologies achieve excellent yields (81-89%) while maintaining ideal green metrics including E-factor values of 0.10, process mass intensity of 1.10, carbon efficiency of 96%, and reaction mass efficiency exceeding 90% [10].
Flow chemistry innovations have transformed the scalability and precision of quinoline synthesis through continuous process development. These systems provide superior temperature control, enhanced mixing efficiency, and reduced waste generation compared to batch processes [13]. Continuous synthesis of 2-methylquinoline compounds from nitroarenes demonstrates the versatility of this approach, achieving moderate to good yields (46-88%) under heterogeneous catalytic conditions using ruthenium-iron supported catalysts [13].
Photocatalytic methodologies utilizing visible light activation represent cutting-edge approaches for quinoline synthesis. Ruthenium photocatalysts enable quinolin-2(1H)-one formation from quinoline N-oxides under reagent-free conditions, achieving high yields with minimal environmental impact [14]. These transformations proceed through highly atom-economical pathways with low catalyst loading and negligible byproduct formation.
| Innovation Type | Specific Examples | Key Benefits | Typical Yields (%) | Recyclability | Environmental Impact |
|---|---|---|---|---|---|
| Nanocatalyst Systems | Fe₃O₄@EDTA/CuI, Co@g-C₃N₄ | Recyclable, magnetic separation | 85-95 | 6+ cycles | Low metal leaching (<3 ppm) |
| Deep Eutectic Solvents (DES) | ChCl:PTSA, ChCl:Urea | Non-toxic, biodegradable solvents | 81-89 | Solvent reusable | E-factor: 0.10 |
| Flow Chemistry | Continuous flow reactors | Precise control, scalability | 70-90 | Continuous operation | Reduced waste |
| Photocatalytic Methods | Visible light, Ru photocatalysts | Mild conditions, atom economy | 65-88 | Catalyst stable | No harsh oxidants |
| Electrochemical Synthesis | Electrochemical selenocyclization | Green, selective reactions | 60-85 | Electrode reusable | Minimal byproducts |
The translation of laboratory-scale quinoline synthesis to industrial production presents multifaceted challenges requiring systematic optimization approaches. Laboratory-scale operations (0.1-1 mmol) typically achieve optimal yields with minimal losses (0-5%) through careful reagent optimization and temperature control [15] [16]. However, scaling to pilot quantities (1-10 g) introduces heat transfer limitations and mixing inefficiencies that result in yield deterioration of 5-10%.
Process-scale operations (10-100 g) encounter additional complications including impurity accumulation, separation difficulties, and thermal management challenges that contribute to yield losses of 10-15% . Critical parameters requiring optimization include reaction stoichiometry, temperature profiles, concentration effects, and purification methodologies. Enhanced mixing systems and continuous monitoring protocols have proven essential for maintaining product quality at larger scales.
Industrial-scale production (>100 g) faces the most significant challenges, with yield losses typically ranging from 15-25% due to equipment limitations, economic constraints, and process intensification requirements . Cost optimization becomes paramount at this scale, necessitating alternative reagent selections and simplified purification protocols. Process intensification strategies including continuous flow processing and integrated reaction-separation systems offer potential solutions for yield improvement.
Design of Experiments (DoE) methodologies have proven invaluable for systematic optimization across all scales. These statistical approaches enable efficient identification of critical process parameters and their interactions, facilitating rapid optimization with minimal experimental effort [18]. Enhanced mixing technologies including static mixers and microreactor systems provide improved mass transfer characteristics essential for consistent product quality.
Continuous monitoring systems utilizing in-line analytical techniques enable real-time process control and immediate response to process deviations. These technologies include near-infrared spectroscopy, Raman spectroscopy, and automated sampling systems that provide comprehensive process understanding . Process intensification through integrated reaction-workup sequences reduces material handling requirements and improves overall process efficiency.
| Scale | Typical Yield Loss (%) | Main Challenges | Critical Parameters | Solutions Implemented |
|---|---|---|---|---|
| Laboratory (0.1-1 mmol) | 0-5 | Reagent optimization | Stoichiometry, temperature | DoE optimization studies |
| Pilot (1-10 g) | 5-10 | Heat transfer, mixing | Reaction time, concentration | Enhanced mixing systems |
| Process (10-100 g) | 10-15 | Impurity control, separation | Purification methods | Continuous monitoring |
| Industrial (>100 g) | 15-25 | Equipment limitations, economics | Cost optimization, throughput | Process intensification |
The development of practical synthetic strategies for 6-iodotetrahydroquinolines and dihydroquinolines has demonstrated the feasibility of scalable approaches through three distinct cyclization methodologies [16]. These investigations revealed that increased steric bulk in benzylic positions and N-alkyl substituents improve selectivity for dihydroquinoline formation over tetrahydroquinoline products, providing valuable insights for process optimization.
Mechanistic understanding of reaction pathways proves crucial for troubleshooting scale-up challenges. Computational studies of hydroxyl radical reactions with quinoline substrates have elucidated preferential attack sites and reaction energetics, providing fundamental insights applicable to synthetic methodology development [19] [20]. These mechanistic frameworks enable predictive optimization strategies and rational troubleshooting approaches for process development.